![molecular formula C15H13N3O2S B5719935 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide](/img/structure/B5719935.png)
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide
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Overview
Description
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide, also known as DMTF, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
Antitubercular Activity
Compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their potential against Mycobacterium tuberculosis . The structural similarity suggests that 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide could be synthesized and tested for antitubercular activity, as related compounds have shown potent effects .
Anticancer Properties
Derivatives of 1,3,4-thiadiazole have been synthesized and assessed for cytotoxic effects on various human cancer cell lines, including leukemia cell lines expressing Bcr-Abl tyrosine kinase. This compound could be explored for its antiproliferative activities, potentially offering a new avenue for cancer treatment .
Singlet Oxygen Scavenging
Furan derivatives have been used as scavengers for singlet oxygen. The 2,5-dimethylfuran core of the compound could potentially be exploited for determining singlet oxygen in environmental studies, such as in natural waters .
Antimicrobial Activity
Imidazole and thiadiazole derivatives exhibit a broad range of biological activities, including antimicrobial properties. This compound could be investigated for its efficacy against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The pharmacological profile of thiadiazole derivatives often includes anti-inflammatory and analgesic activities. Research into the compound’s ability to modulate inflammatory pathways could lead to the development of novel anti-inflammatory drugs .
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors, which can be crucial in the treatment of various diseases. The compound could be studied for its inhibitory effects on enzymes like tyrosine kinases, which are targets in cancer therapy .
Neuroprotective Effects
Given the diverse biological activities of thiadiazole compounds, there is potential for neuroprotective applications. The compound could be assessed for its ability to protect neuronal cells against damage, which is significant in diseases like Alzheimer’s and Parkinson’s .
Antidiabetic Activity
Thiadiazole derivatives have shown promise in antidiabetic drug development. The compound could be explored for its potential to act on relevant targets in diabetes management, such as insulin mimetics or glycogen synthase kinase 3 inhibitors .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antiproliferative activities against certain cell lines . Therefore, it’s plausible that this compound may also target similar cellular components or pathways.
Mode of Action
It’s known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets through the formation of coordinate covalent bonds, leading to changes in the targets’ function or activity.
Biochemical Pathways
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may affect pathways related to cell proliferation
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may inhibit cell growth or division
properties
IUPAC Name |
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-8-12(10(2)20-9)13(19)16-15-18-17-14(21-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZCUMMPCZKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide |
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